molecular formula C11H22O2 B12612492 (3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol CAS No. 918165-36-3

(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol

Cat. No.: B12612492
CAS No.: 918165-36-3
M. Wt: 186.29 g/mol
InChI Key: DAMXGACAARVBQH-XWLWVQCSSA-N
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Description

(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a non-ene backbone with two hydroxyl groups and two methyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol typically involves multi-step organic synthesis. One common approach is the stereoselective reduction of a precursor molecule, such as a ketone or aldehyde, followed by the introduction of the double bond through elimination reactions. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.

Scientific Research Applications

(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in studies of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triol: This compound shares similar functional groups but differs in its overall structure and applications.

    (2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Another structurally related compound used as a building block for complex carbohydrates.

Uniqueness

(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various chemical reactions and applications sets it apart from similar compounds.

Properties

CAS No.

918165-36-3

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

(3S,4S,5R,6S)-4,6-dimethylnon-1-ene-3,5-diol

InChI

InChI=1S/C11H22O2/c1-5-7-8(3)11(13)9(4)10(12)6-2/h6,8-13H,2,5,7H2,1,3-4H3/t8-,9-,10-,11+/m0/s1

InChI Key

DAMXGACAARVBQH-XWLWVQCSSA-N

Isomeric SMILES

CCC[C@H](C)[C@H]([C@@H](C)[C@H](C=C)O)O

Canonical SMILES

CCCC(C)C(C(C)C(C=C)O)O

Origin of Product

United States

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